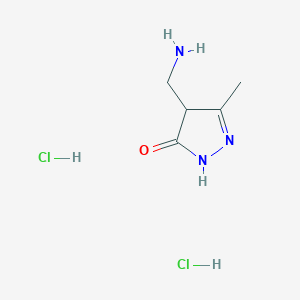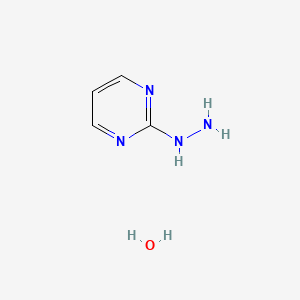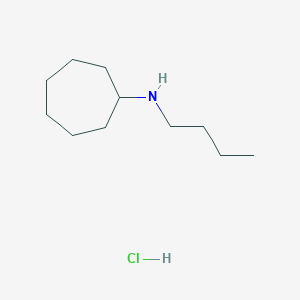
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
Descripción general
Descripción
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of substituted phenethylamines and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Overview
Metabolic and Toxicological Insights
Metabolism in Human Hepatocytes :
- Kim et al. (2019) conducted a comprehensive study on 25B-NBF (a derivative of 25B-NBOMe), revealing its extensive metabolism into 33 metabolites through various pathways like hydroxylation, O-demethylation, N-debenzylation, and others. They emphasized the necessity of developing bioanalytical methods for detecting both 25B-NBF and its metabolites for abuse screening purposes. This underscores the compound's complex metabolic profile in human hepatocytes, highlighting the challenges in its detection and monitoring (Kim et al., 2019).
Toxicokinetic and Analytical Toxicology :
- Richter et al. (2019) provided crucial toxicokinetic data for NBOMe derivatives, including 25B-NBOMe, by identifying their phase I and II metabolites and the involved enzymes. The study's findings are instrumental in aiding forensic and clinical toxicologists in identifying and assessing the risks associated with these substances (Richter et al., 2019).
Postmortem Redistribution Study :
- Shintani-Ishida et al. (2018) explored the postmortem redistribution of 25B-NBOMe in a rat model. The study highlighted the significant increase in postmortem 25B-NBOMe concentrations in cardiac blood and its primary accumulation in the lungs. This study is pivotal for understanding the postmortem behavior of 25B-NBOMe, assisting forensic investigations in accurately interpreting toxicological data (Shintani-Ishida et al., 2018).
Cardiotoxicity Investigations :
- Yoon et al. (2019) examined the cardiotoxic effects of NBOMe derivatives, including 25B-NBOMe, in vitro and in vivo. They reported potential cardiotoxicity, particularly concerning cardiac rhythm, emphasizing the need for further studies to establish a definitive link between these compounds and cardiotoxicity (Yoon et al., 2019).
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO.BrH/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18;/h2-7,10,19H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRJDEJDIRNKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B3107228.png)


![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)


![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3107267.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3107282.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B3107294.png)



![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)